[Asp371] Tyrosinase (369-377), human is a peptide derived from the human tyrosinase enzyme, specifically corresponding to the amino acid sequence from positions 369 to 377. This peptide has garnered attention due to its potential applications in immunotherapy, particularly in the development of vaccines targeting melanoma, as it is associated with tumor antigenicity. The peptide is produced through proteasomal processing and has been studied for its role in eliciting immune responses against tumor cells expressing tyrosinase.
This compound is sourced from human tyrosinase, an enzyme crucial for melanin biosynthesis, which is involved in the pigmentation of skin, hair, and eyes. Tyrosinase catalyzes the conversion of L-tyrosine to L-dopa and subsequently to dopaquinone, leading to melanin production. The [Asp371] variant is particularly relevant in research focused on cancer immunotherapy.
[Asp371] Tyrosinase (369-377), human is classified as a biological peptide and falls under the category of tumor-associated antigens. It is also categorized as a pharmaceutical compound due to its potential therapeutic applications in cancer treatment.
The synthesis of [Asp371] Tyrosinase (369-377), human typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:
The purity of synthesized peptides is crucial for biological applications; thus, high-performance liquid chromatography (HPLC) is often employed to ensure that the final product meets the required purity standards, typically above 95%. The molecular weight of [Asp371] Tyrosinase (369-377) is approximately 1031.2 g/mol, with a chemical formula of C42H66N10O16S2 .
The molecular structure of [Asp371] Tyrosinase (369-377) comprises a sequence of amino acids that contribute to its functional properties as a tumor antigen. The structure can be represented as follows:
The compound's structural characteristics include:
Tyrosinase itself catalyzes two key reactions in melanin biosynthesis:
These reactions are critical for understanding how inhibitors can be designed to modulate tyrosinase activity, which has implications in treating hyperpigmentation disorders and melanoma .
Inhibitors targeting tyrosinase may interact with its active site or alter its conformation, impacting both monophenolase and diphenolase activities. The design of such inhibitors often involves structure-activity relationship studies to optimize their efficacy and reduce side effects .
The mechanism by which [Asp371] Tyrosinase (369-377) exerts its effects involves its recognition by immune cells, particularly T cells, which can lead to an immune response against cells expressing this peptide. This process typically includes:
Studies indicate that peptides like [Asp371] can elicit strong immune responses in melanoma patients, making them valuable candidates for therapeutic vaccines .
Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .
[Asp371] Tyrosinase (369-377), human has several scientific uses:
The ongoing research into this peptide highlights its significance in cancer biology and therapeutics .
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2